molecular formula C23H28ClN3O6S B564267 rac cis-3-Hydroxy Glyburide-d3,13C CAS No. 1217848-91-3

rac cis-3-Hydroxy Glyburide-d3,13C

Cat. No.: B564267
CAS No.: 1217848-91-3
M. Wt: 514.013
InChI Key: VFBAJFAMXTVSQA-YQWZDHMDSA-N
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Description

Rac cis-3-Hydroxy Glyburide-d3,13C is a compound that is labeled with carbon-13 and deuterium. It is a derivative of glyburide, a medication used to treat type 2 diabetes. The labeling with stable isotopes such as carbon-13 and deuterium makes it useful in scientific research, particularly in the study of pharmacokinetics and metabolic pathways.

Mechanism of Action

Target of Action

Rac Cis-3-Hydroxy Glyburide-d3,13C is a labeled analogue of Rac Cis-3-Hydroxy Glyburide . The primary target of Glyburide, and by extension its analogues, is the sulfonylurea receptor 1 (SUR1), which is a regulatory subunit of the ATP-sensitive potassium channels (KATP channels) in pancreatic beta cells .

Mode of Action

Glyburide and its analogues act by binding to the SUR1 subunit, leading to the closure of the KATP channels . This closure depolarizes the cell membrane, triggering the opening of voltage-gated calcium channels. The influx of calcium then stimulates the release of insulin from the pancreatic beta cells .

Biochemical Pathways

The action of Glyburide and its analogues primarily affects the insulin signaling pathway. By stimulating the release of insulin, these compounds promote the uptake of glucose into cells, reducing blood glucose levels . This has downstream effects on various metabolic processes, including glycolysis, gluconeogenesis, and lipid metabolism .

Pharmacokinetics

It is known that stable isotopes of hydrogen (deuterium), carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The primary molecular effect of this compound, like other sulfonylureas, is the stimulation of insulin release from pancreatic beta cells . This leads to a decrease in blood glucose levels. At the cellular level, this can lead to changes in energy metabolism, as cells increase their uptake and utilization of glucose .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug-drug interactions . Additionally, factors such as pH and temperature can affect the stability of the compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac cis-3-Hydroxy Glyburide-d3,13C involves the incorporation of carbon-13 and deuterium into the glyburide molecule. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions that facilitate the incorporation of these isotopes. The exact synthetic route may vary depending on the desired isotopic labeling pattern and the availability of labeled precursors.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using labeled precursors. The process may include multiple steps of purification and quality control to ensure the desired isotopic labeling and chemical purity. The production is carried out under controlled conditions to maintain consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Rac cis-3-Hydroxy Glyburide-d3,13C can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

Rac cis-3-Hydroxy Glyburide-d3,13C has several scientific research applications, including:

    Chemistry: Used as a tracer in metabolic flux analysis to study metabolic pathways and enzyme kinetics.

    Biology: Used in studies of drug metabolism and pharmacokinetics to understand the absorption, distribution, metabolism, and excretion of glyburide.

    Medicine: Used in research on diabetes treatment to study the pharmacokinetics and pharmacodynamics of glyburide.

    Industry: Used in the development of new drugs and formulations by providing insights into the metabolic fate of glyburide.

Comparison with Similar Compounds

    Glyburide: The parent compound, used to treat type 2 diabetes.

    Glibenclamide: Another sulfonylurea compound with similar pharmacological properties.

    Tolbutamide: A first-generation sulfonylurea with a shorter duration of action.

Uniqueness: Rac cis-3-Hydroxy Glyburide-d3,13C is unique due to its isotopic labeling with carbon-13 and deuterium. This labeling allows for detailed studies of its pharmacokinetics and metabolic pathways, providing insights that are not possible with the non-labeled compound. The use of stable isotopes also enhances the accuracy and sensitivity of analytical techniques such as mass spectrometry.

Properties

IUPAC Name

5-chloro-N-[2-[4-[[(1S,3R)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuterio(113C)methoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30)/t17-,18+/m0/s1/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBAJFAMXTVSQA-YQWZDHMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)N[C@H]3CCC[C@H](C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675937
Record name 5-Chloro-N-{2-[4-({[(1S,3R)-3-hydroxycyclohexyl]carbamoyl}sulfamoyl)phenyl]ethyl}-2-[(~13~C,~2~H_3_)methyloxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217848-91-3
Record name 5-Chloro-N-{2-[4-({[(1S,3R)-3-hydroxycyclohexyl]carbamoyl}sulfamoyl)phenyl]ethyl}-2-[(~13~C,~2~H_3_)methyloxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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